molecular formula C17H17NO B11863395 N-(2,3-dihydro-1H-inden-2-yl)-3-methylbenzamide CAS No. 450353-17-0

N-(2,3-dihydro-1H-inden-2-yl)-3-methylbenzamide

Cat. No.: B11863395
CAS No.: 450353-17-0
M. Wt: 251.32 g/mol
InChI Key: XOGIZEVWAFSJIN-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-2-yl)-3-methylbenzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a 2,3-dihydro-1H-inden-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-3-methylbenzamide typically involves the reaction of 2,3-dihydro-1H-indene with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2,3-dihydro-1H-inden-2-yl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated benzamides.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-2-yl)-3-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-3-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(2,3-dihydro-1H-inden-2-yl)-2-methylbenzamide
  • N-(2,3-dihydro-1H-inden-2-yl)-4-methylbenzamide
  • N-(2,3-dihydro-1H-inden-2-yl)-3-chlorobenzamide

Comparison: N-(2,3-dihydro-1H-inden-2-yl)-3-methylbenzamide is unique due to the specific positioning of the methyl group on the benzamide ring. This positioning can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications.

Properties

CAS No.

450353-17-0

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-3-methylbenzamide

InChI

InChI=1S/C17H17NO/c1-12-5-4-8-15(9-12)17(19)18-16-10-13-6-2-3-7-14(13)11-16/h2-9,16H,10-11H2,1H3,(H,18,19)

InChI Key

XOGIZEVWAFSJIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2CC3=CC=CC=C3C2

Origin of Product

United States

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